molecular formula C9H7NO5 B13480224 Methyl 4-formyl-2-nitrobenzoate

Methyl 4-formyl-2-nitrobenzoate

Cat. No.: B13480224
M. Wt: 209.16 g/mol
InChI Key: DFXPDEYRIVNOGS-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-nitrobenzoate (CAS 551959-56-9) is a high-purity chemical compound offered as a key synthetic building block in organic and medicinal chemistry research. This compound, with the molecular formula C 9 H 7 NO 5 and a molecular weight of 209.16 g/mol, is characterized by the presence of both formyl and nitro functional groups on a methyl benzoate core, making it a versatile intermediate for various chemical transformations [ citation 1 ]. Its primary research value lies in its application as a precursor in complex synthesis workflows. Structurally similar compounds, such as Methyl 4-formyl-3-nitrobenzoate, are regularly utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex heterocyclic systems [ citation 9 ]. Furthermore, the 4-formyl-2-nitrophenyl structural motif is a subject of study in crystallography and materials science, where researchers investigate the solid-state properties and intermolecular interactions of such derivatives [ citation 3 ]. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find detailed specifications, including CAS number, molecular formula, and SMILES structure, on the product page. Global sourcing options may be available to support international research efforts [ citation 1 ].

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

methyl 4-formyl-2-nitrobenzoate

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-3-2-6(5-11)4-8(7)10(13)14/h2-5H,1H3

InChI Key

DFXPDEYRIVNOGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-2-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and nitro groups, which can undergo various chemical transformations. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Homologous Esters: Substituent Effects on Dihedral Angles

Methyl 4-formyl-2-nitrobenzoate is structurally related to halogen-substituted homologues:

  • 4-Formyl-2-nitrophenyl 4-bromo benzoate (F4BrB) : The dihedral angle between benzene rings is 62.90°, significantly larger than that of this compound (4.96°) . The bulky bromine substituent in F4BrB disrupts planarity, leading to distinct crystal packing.
  • 4-Formyl-2-nitrophenyl 4-chloro benzoate (F2ClB) : Exhibits an intermediate dihedral angle of 19.55°, suggesting that smaller halogens (Cl vs. Br) allow partial planarity .

Table 1: Dihedral Angle Comparison

Compound Dihedral Angle (°) Key Substituent
This compound 4.96 Methyl
F4BrB 62.90 Bromine
F2ClB 19.55 Chlorine

Functional Group Variations: Sulfonyl vs. Formyl

Methyl 4-methylsulfonyl-2-nitrobenzoate (C$9$H$9$NO$_6$S) replaces the formyl group with a methylsulfonyl moiety. This substitution increases molecular weight (259.23 g/mol vs. 209.16 g/mol for this compound) and alters solubility (soluble in polar aprotic solvents like DMSO) . The sulfonyl group’s electron-withdrawing nature enhances stability but reduces reactivity in nucleophilic substitutions compared to the formyl group .

Positional Isomerism: Nitro and Formyl Orientation

Methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5) is a positional isomer with the nitro group at the 3-position instead of the 2-position.

Extended Aromatic Systems: Phenoxy Substituents

Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (C${15}$H${11}$NO$_6$) introduces a phenoxy group, increasing molecular weight (301.25 g/mol) and creating a conjugated system. The ether linkage may enhance thermal stability and UV absorption, making it suitable for optoelectronic applications .

Bioactive Derivatives: Acetamido and Methoxy Groups

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate : Incorporates acetamido and methoxy groups, which improve bioavailability and binding affinity in pharmaceutical contexts (e.g., enzyme inhibition) .
  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate: Features an esterified oxoethyl side chain, enhancing solubility in chloroform and methanol .

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Solubility Potential Application
This compound Formyl, nitro, ester DMSO, methanol Organic synthesis
Methyl 4-methylsulfonyl-2-nitrobenzoate Sulfonyl, nitro, ester DMSO, chloroform Stabilizers
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido, chloro, methoxy Polar solvents Pharmaceuticals

Q & A

Q. What are the standard synthetic methodologies for Methyl 4-formyl-2-nitrobenzoate?

The synthesis typically involves esterification or substitution reactions. For example, 4-hydroxy-3-nitrobenzaldehyde can be reacted with benzoyl chloride in acetonitrile under reflux, with pyridine as a catalyst, to yield the target compound. Critical steps include precise stoichiometric control of reagents (e.g., equimolar ratios) and purification via solvent evaporation to isolate crystalline products . For derivatives, thionyl chloride-mediated activation of carboxylic acids (e.g., 3-nitro-2-methylbenzoic acid) followed by coupling with phenolic components is common .

Q. How can researchers confirm the identity and purity of this compound?

Methodological validation includes:

  • NMR Spectroscopy : Proton and carbon NMR to confirm functional groups (e.g., ester C=O at ~166–172 ppm in 13C^{13}\text{C} NMR, aldehyde proton at ~10.0 ppm in 1H^{1}\text{H} NMR) .
  • IR Spectroscopy : Peaks for ester C=O (~1724 cm1^{-1}), nitro groups (~1530–1370 cm1^{-1}), and aldehyde C=O (~1690 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What are the key spectroscopic markers for distinguishing this compound from analogs?

Focus on unique signals:

  • The aldehyde proton (δ10.0δ \sim10.0 ppm in 1H^{1}\text{H} NMR) and its absence in non-formylated analogs.
  • Splitting patterns in aromatic regions due to nitro and ester substituents (e.g., deshielded protons near nitro groups) .
  • IR absorption differences between ester (strong ~1724 cm1^{-1}) and carboxylic acid derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Advanced refinement tools like SHELXL are critical. For example, dihedral angles between aromatic rings (e.g., 46.36° in one study vs. 4.96° in another) may reflect substituent effects or crystallization conditions. Cross-validation with multiple datasets (e.g., comparing R-factors and residual electron density maps) and using software like WinGX/ORTEP for visualization ensures accuracy .

Q. What strategies address challenges in hydrogen bonding analysis for nitro-aromatic compounds?

Apply graph set analysis (Etter’s formalism) to classify C–H···O interactions. For this compound derivatives, helical chains (C(5) or C(7) motifs) along specific crystallographic axes can be identified via intermolecular distance tables (e.g., D–H···A geometries) . Example from :

InteractionD–H (Å)H···A (Å)D···A (Å)Angle (°)
C10–H10···O50.952.483.3457152
C12–H12···O40.952.713.5321145

Q. How do substituents influence conformational flexibility in nitrobenzoate derivatives?

Substituents like nitro or methyl groups alter steric and electronic interactions. For instance, bulky substituents (e.g., 3-nitro-2-methyl) reduce dihedral angles between aromatic rings (e.g., 4.96° in vs. 62.90° in bromo-substituted analogs) by promoting planar arrangements. Computational modeling (DFT) combined with crystallographic data can quantify these effects .

Q. What are the challenges in refining crystal structures with SHELX for nitro-aromatic compounds?

Key issues include:

  • Disorder handling : Anisotropic refinement of nitro groups and aldehyde moieties.
  • Hydrogen atom placement : Use of riding models for C–H atoms, except for aldehyde H (freely refined) .
  • Validation tools : CheckCIF/PLATON to flag geometric outliers (e.g., bond length mismatches) .

Q. How can researchers mitigate polymorphism or solvatomorphism in crystallization?

Control solvent polarity (e.g., acetonitrile vs. DMSO) and cooling rates during crystallization. For this compound, acetonitrile often yields monoclinic crystals (P21_1/c), while DMSO may induce alternative packing. Thermal analysis (DSC/TGA) and powder XRD can detect polymorphic transitions .

Note on Data Sources :
Avoid commercial databases (e.g., BenchChem). Instead, prioritize peer-reviewed crystallographic data (Acta Crystallographica) and synthesis protocols from journals like Chemical Monthly .

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